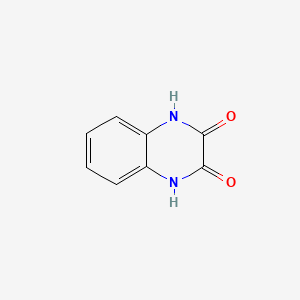

2,3-ジヒドロキシキノキサリン

概要

説明

2,3-Dihydroxyquinoxaline (dhq) is a compound that undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .

Synthesis Analysis

The synthesis of 2,3-dihydroxyquinoxaline carboxamide (VI) was accomplished in five steps from commercially available methyl-2,3-diamino benzoate (I) as depicted in Scheme 1 . The general procedure involves the mixture of quinoxalin-2 (1H)-ones 1-5 (0.2 mmol, 1.0 equiv.), (NH 4) 2 S 2 O 8 (0.6 mmol, 3.0 equiv.) stirred in CH 3 CN/H 2 O (4: 1) (2.0 mL/mmol) in an oil bath at 60 o C, in a 20 mL tube under air .Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxyquinoxaline is C8H6N2O2 . The low-temperature x-ray molecular structure, reciprocal isomerism and spectroscopic properties of 2,3-Dihydroxyquinoxaline have been determined .Chemical Reactions Analysis

2,3-Dihydroxyquinoxaline (dhq) undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .Physical and Chemical Properties Analysis

2,3-Dihydroxyquinoxaline is a solid substance . Its molecular weight is 162.15 . The melting point is greater than 300 °C .科学的研究の応用

抗菌剤合成

2,3-ジヒドロキシキノキサリンは、新規キノキサリン-5-カルボキサミド誘導体の合成に使用されており、有望な抗菌活性を示しています 。これらの化合物は、大腸菌、緑膿菌、黄色ブドウ球菌、および化膿連鎖球菌などのさまざまな細菌株に対して試験されています。キノキサリン部分に存在する電気陰性基は、これらの化合物の抗菌特性を強化します。

生化学的研究

生化学では、2,3-ジヒドロキシキノキサリン誘導体が合成され、その潜在的な抗菌活性について特徴付けられています 。構造活性相関(SAR)研究は、キノキサリン環の修飾が、有意な生物活性を持つ化合物につながる可能性があることを示唆しています。

薬理学的用途

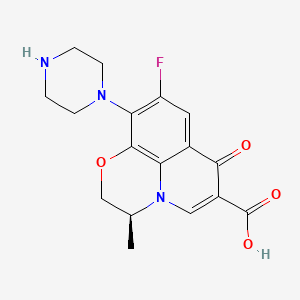

2,3-ジヒドロキシキノキサリン由来のものを含むキノキサリン誘導体は、幅広い薬理学的特性で知られています 。それらは抗生物質、抗真菌剤、抗ウイルス剤、抗がん剤、抗炎症剤などとして使用されてきました。この化合物の汎用性は、創薬および治療法において貴重な存在となっています。

化学合成

2,3-ジヒドロキシキノキサリンは、化学合成におけるビルディングブロックとして機能します。 それは求電子置換反応を受け、2,3-ジヒドロキシ-6-ニトロキノキサリンなどのさまざまな誘導体を形成します 。これらの反応は、より複雑な有機分子の合成において基本的なものです。

材料科学

材料科学の分野では、2,3-ジヒドロキシキノキサリンは、新しい材料を作成する可能性のある用途を持つ複素環式化合物の合成に使用されています 。他の化学物質との反応性により、ユニークな特性を持つ新規化合物の開発が可能になります。

分析化学

2,3-ジヒドロキシキノキサリンは、酢酸中の鉛(Pb)などの微量元素の定量に分析化学で使用される蛍光試薬です 。その蛍光特性は、感度が高く選択的な検出方法に適しています。

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2,3-Dihydroxyquinoxaline is involved in electrophilic substitution reactions. For instance, it reacts with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex

Molecular Mechanism

The molecular mechanism of 2,3-Dihydroxyquinoxaline is primarily based on its ability to undergo electrophilic substitution reactions

特性

IUPAC Name |

1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJFBJGGLJVMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065946 | |

| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823587 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15804-19-0 | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15804-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APO55IZ9E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3-Dihydroxyquinoxaline and its derivatives are known to act as antagonists for glutamate receptors, specifically GluR4. [, ] This interaction occurs through binding to the ligand-binding domain of GluR4, competing with the natural agonist glutamate. [, ] While the exact downstream effects depend on the specific receptor subtype and cellular context, antagonist binding to glutamate receptors typically inhibits their activity, reducing neuronal excitability.

A:

- Spectroscopic Data:

ANone: The provided research does not focus on the catalytic properties of 2,3-Dihydroxyquinoxaline.

A: Yes, Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional have been performed to determine the most stable geometries and relative stability of 2,3-Dihydroxyquinoxaline and its derivatives. [] These calculations help understand the compound's energetics and provide insights into its structure-activity relationships.

A: Research suggests that modifications to the 2,3-Dihydroxyquinoxaline structure, such as the addition of chlorine or cyano groups, can significantly impact its binding affinity to glutamate receptors. [, ] For example, 6-cyano-7-nitro-2,3-dihydroxyquinoxaline exhibits high affinity for the glutamate receptor binding site. [] Further investigations into different substituents and their positions on the quinoxaline ring system are necessary to establish a comprehensive SAR profile.

ANone: The provided research primarily focuses on the synthesis, structural characterization, and some aspects of the biological activity of 2,3-Dihydroxyquinoxaline and its derivatives. Information regarding SHE regulations, detailed pharmacological profiles, toxicity, environmental impact, and other related aspects is not extensively covered in these studies.

A: Research on 2,3-Dihydroxyquinoxaline and its derivatives has evolved from focusing on its synthesis and chemical properties [, , , , , , , ] to exploring its potential biological applications. The discovery of its antagonist activity against glutamate receptors marked a significant milestone, prompting further investigations into its structure-activity relationships and potential therapeutic uses. [, ]

A: The study of 2,3-Dihydroxyquinoxaline showcases cross-disciplinary applications in synthetic organic chemistry, analytical chemistry, and medicinal chemistry. [, , , , , , , , , ] Further research may reveal synergistic applications in material science and other fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。